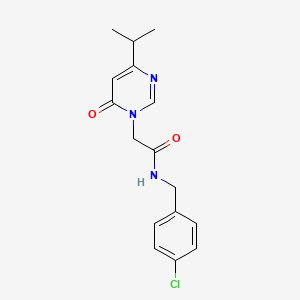

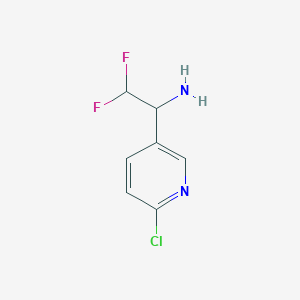

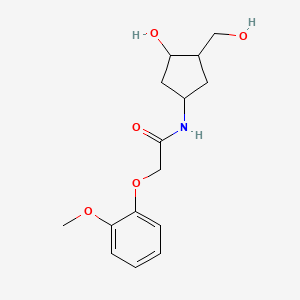

![molecular formula C18H14ClN5O B2409026 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890944-68-0](/img/structure/B2409026.png)

1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has shown pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Chemical Reactions Analysis

This compound has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .科学的研究の応用

1. Affinity to Adenosine Receptors

Pyrazolo[3,4-d]pyrimidines, which include 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrate affinity for A1 adenosine receptors. Research shows that substituting different groups at N1 and N5 positions can significantly influence their activity, with some compounds exhibiting greater activity at A1 receptors than at A2 receptors (Harden, Quinn, & Scammells, 1991).

2. Synthesis in Aqueous Media

An efficient and environmentally benign method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which include similar compounds, has been developed. This process utilizes ultrasound irradiation in aqueous media, offering advantages like high yields, simplicity, and mild reaction conditions (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

3. Antimicrobial and Anticancer Activities

Certain pyrazole and pyrazolo[3,4-d]pyrimidine derivatives exhibit promising antimicrobial and anticancer activities. Studies have shown that some synthesized compounds in this category have better anticancer activity compared to reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

4. Crystal Structure Analysis

The crystal structure of related compounds, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been studied. These analyses provide insights into the molecular configurations and potential interactions of these compounds, contributing to understanding their biological activities (Lu Jiu-fu et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

1-(3-chlorophenyl)-N-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O/c1-25-16-8-3-2-7-15(16)23-17-14-10-22-24(18(14)21-11-20-17)13-6-4-5-12(19)9-13/h2-11H,1H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWBLEZDOYVVFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

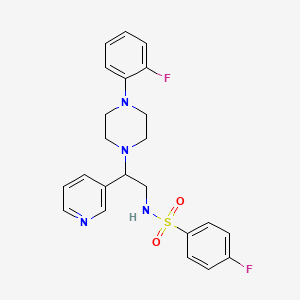

![2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2408945.png)

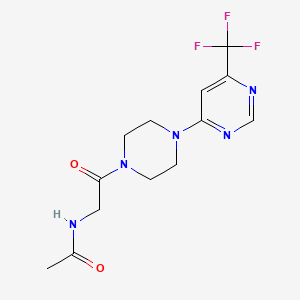

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2408946.png)

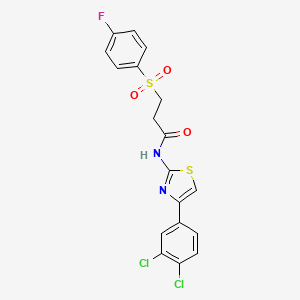

![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2408959.png)

![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)